molecular formula C15H17ClFNO B1389480 (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride CAS No. 1185300-94-0

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride

Cat. No.: B1389480
CAS No.: 1185300-94-0
M. Wt: 281.75 g/mol
InChI Key: DFKHPFUMFNXTQA-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride is an organic compound that features both fluorine and methoxy functional groups attached to benzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 4-Fluorobenzaldehyde, 4-Methoxybenzaldehyde.

    Reduction: 4-Fluorobenzyl alcohol, 4-Methoxybenzyl alcohol.

    Substitution: 4-Fluorobenzyl azide, 4-Methoxybenzyl thiol.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique functional groups make it valuable in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl chloride
  • 4-Methoxybenzyl chloride
  • 4-Fluorobenzylamine
  • 4-Methoxybenzylamine

Uniqueness

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.ClH/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12;/h2-9,17H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKHPFUMFNXTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-94-0
Record name Benzenemethanamine, 4-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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